molecular formula C21H18F3N3O3 B1249371 (R)-temafloxacin

(R)-temafloxacin

カタログ番号 B1249371
分子量: 417.4 g/mol
InChIキー: QKDHBVNJCZBTMR-LLVKDONJSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-temafloxacin is 1-(2,4-difluorophenyl)-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid that has R configuration. It has a role as an antibacterial drug, an antiinfective agent and an EC 5.99.1.3 [DNA topoisomerase (ATP-hydrolysing)] inhibitor. It is an enantiomer of a (S)-temafloxacin.

科学的研究の応用

  • Pharmacokinetic Interaction with Cimetidine : Temafloxacin, a new quinolone with broad antimicrobial activity, has been studied for its pharmacokinetic interaction with cimetidine in healthy volunteers. The research focuses on the absorption and urinary excretion of temafloxacin and its interaction with cimetidine, which is often used to treat peptic ulcers (Sawae, 2012).

  • Novel Process for Preparation : A novel process for the preparation of temafloxacin hydrochloride has been developed, which includes steps like condensation, amination, cyclization, and others, achieving an overall yield of 45%. This research provides insights into a more efficient and effective method of synthesizing temafloxacin hydrochloride (Xin, 2000).

  • Effects on Insulin Secretion and Beta-Cell ATP-sensitive K+ Channels : Temafloxacin has been studied for its effects on insulin secretion and pancreatic beta-cell ATP-sensitive K(+) channel activity. It was found that temafloxacin stimulates insulin secretion and inhibits K(ATP) channel currents in a dose-dependent manner, indicating a direct action on the Kir6.2 subunits (Saraya et al., 2004).

  • Postmarketing Surveillance : Postmarketing surveillance of quinolones, including temafloxacin, highlighted the withdrawal of temafloxacin from the market due to unusual frequency and types of adverse drug reactions compared to other quinolones. This study emphasizes the importance of monitoring drug safety post-approval (Davey & McDonald, 2012).

  • Adverse Drug Reactions and Development Implications : A study on the adverse drug reactions of fluoroquinolones, including temafloxacin, discusses how increased activity of these compounds has been associated with specific idiosyncratic reactions. These reactions have led to restrictions and withdrawals of certain agents, highlighting the trade-off between increased activity and safety (Ball, 2003).

特性

製品名

(R)-temafloxacin

分子式

C21H18F3N3O3

分子量

417.4 g/mol

IUPAC名

1-(2,4-difluorophenyl)-6-fluoro-7-[(3R)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C21H18F3N3O3/c1-11-9-26(5-4-25-11)19-8-18-13(7-16(19)24)20(28)14(21(29)30)10-27(18)17-3-2-12(22)6-15(17)23/h2-3,6-8,10-11,25H,4-5,9H2,1H3,(H,29,30)/t11-/m1/s1

InChIキー

QKDHBVNJCZBTMR-LLVKDONJSA-N

異性体SMILES

C[C@@H]1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F

SMILES

CC1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F

正規SMILES

CC1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-temafloxacin
Reactant of Route 2
Reactant of Route 2
(R)-temafloxacin
Reactant of Route 3
Reactant of Route 3
(R)-temafloxacin
Reactant of Route 4
(R)-temafloxacin
Reactant of Route 5
(R)-temafloxacin
Reactant of Route 6
Reactant of Route 6
(R)-temafloxacin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。